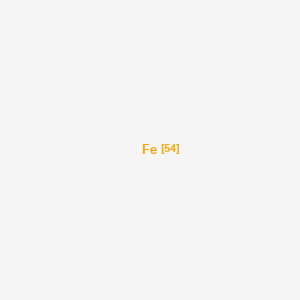

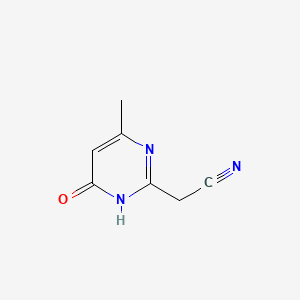

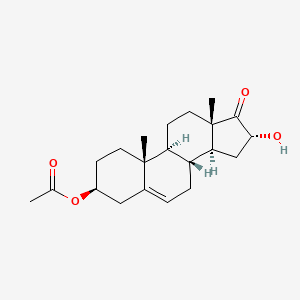

![molecular formula C10H7NS2 B576663 7H-Thiopyrano[2,3-g][1,3]benzothiazole CAS No. 13421-77-7](/img/structure/B576663.png)

7H-Thiopyrano[2,3-g][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Thiopyrano[2,3-g][1,3]benzothiazole is a chemical compound. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound with the chemical formula C7H5NS . Benzothiazole is a colorless, slightly viscous liquid . Many of its derivatives, including 7H-Thiopyrano[2,3-g][1,3]benzothiazole, are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for 7H-Thiopyrano[2,3-g][1,3]benzothiazole is not explicitly mentioned in the search results.Molecular Structure Analysis

Benzothiazoles, from which 7H-Thiopyrano[2,3-g][1,3]benzothiazole is derived, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The specific molecular structure of 7H-Thiopyrano[2,3-g][1,3]benzothiazole is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole, the parent compound of 7H-Thiopyrano[2,3-g][1,3]benzothiazole, include a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C . The specific physical and chemical properties of 7H-Thiopyrano[2,3-g][1,3]benzothiazole are not provided in the search results.Mechanism of Action

Benzothiazole derivatives have shown antibacterial activity by inhibiting several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . The specific mechanism of action for 7H-Thiopyrano[2,3-g][1,3]benzothiazole is not provided in the search results.

Safety and Hazards

properties

IUPAC Name |

7H-thiopyrano[2,3-g][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS2/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPGOWQHFXUTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(S1)C=CC3=C2SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723692 |

Source

|

| Record name | 7H-Thiopyrano[2,3-g][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13421-77-7 |

Source

|

| Record name | 7H-Thiopyrano[2,3-g][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)